(2-Amino-5-hydroxyphenyl)(phenyl)methanone
Overview
Description
“(2-Amino-5-hydroxyphenyl)(phenyl)methanone”, also known as AHPPM, is a synthetic compound. It has a linear formula of C13H11NO2 and a molecular weight of 213.238 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact 3D structure may need to be computed or viewed using specialized software .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 213.238 . It has a density of 1.161g/cm3 and a boiling point of 383.7ºC at 760mmHg .Scientific Research Applications
Synthesis and Crystal Structure
(2-Amino-5-hydroxyphenyl)(phenyl)methanone, similar to its derivative (5-bromo-2-hydroxyphenyl)(phenyl)methanone, has been synthesized through specific reactions, such as the reaction of 4-bromophenol and benzoyl chloride. These compounds are characterized using X-ray crystal structure determination, providing insight into their molecular configurations and potential applications in various fields of chemistry and material science (Kuang Xin-mou, 2009).
Antimicrobial Activity
The (2-hydroxyphenyl)(fusedphenyl)methanone derivatives, synthesized via photo-induced rearrangement of 2'-arylisoflavones, have been evaluated for their antimicrobial activities. Such compounds, due to their specific structural properties, may possess significant potential in developing new antimicrobial agents (Pei-Han Wang et al., 2019).
Molecular Docking and Antibacterial Properties
Compounds similar to this compound, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and analyzed using molecular docking studies. These studies are instrumental in understanding the antibacterial activity of the compound, offering insights into its potential as a pharmacological agent (M. Shahana & A. Yardily, 2020).
Chemical Synthesis and Bioorganic Applications
Other related compounds, such as (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, have been synthesized for potential applications in bioorganic chemistry and medical imaging, particularly in the study of Parkinson's disease. This underscores the diverse applications of these types of compounds in both chemistry and biomedical research (Min Wang et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-amino-5-hydroxyphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXHJUBVRXHZQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490139 | |
Record name | (2-Amino-5-hydroxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50490139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17562-32-2 | |
Record name | (2-Amino-5-hydroxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50490139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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